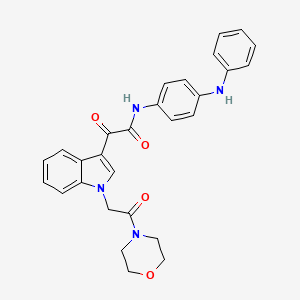
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a combination of indole and morpholine moieties along with phenylamino and acetamide groups. This compound's unique structural features make it significant in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves multi-step organic synthesis. The process often begins with the synthesis of the indole core, followed by the introduction of the morpholine and phenylamino groups. Key reagents and catalysts, such as palladium, copper, or other transition metal complexes, are often used to facilitate these steps under carefully controlled conditions, typically involving inert atmospheres and anhydrous solvents.
Industrial Production Methods
For industrial-scale production, these synthetic routes are optimized for efficiency and yield. Techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis can be employed to enhance throughput and minimize waste. Ensuring the purity of intermediates and final products is crucial, often involving chromatographic purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Leads to the formation of oxo compounds or N-oxides.
Reduction: Reduces carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at the aromatic or heterocyclic sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Use of hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: Strong bases (e.g., sodium hydride) for nucleophilic substitution, or halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products Formed
The reactions typically yield a variety of products depending on the reaction conditions. Oxidation can produce N-oxides, reduction can yield amines or alcohols, and substitution reactions can introduce new functional groups at specific sites on the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is used as a precursor for synthesizing more complex molecules. It serves as an important scaffold in the development of novel catalysts and ligands.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It can act on various biological targets, influencing pathways involved in cell signaling, growth, and apoptosis. Studies have shown its potential as an anticancer agent, due to its ability to interfere with the proliferation of cancer cells.
Industry
Industrially, this compound may be utilized in the development of specialty chemicals, agrochemicals, and as a building block for materials science applications.
Wirkmechanismus
The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This binding can result in the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The presence of multiple functional groups allows it to engage in diverse interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide: Similar but with a piperidine ring instead of morpholine.
2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide: Features a pyrrolidine ring, leading to different pharmacological properties.
These analogues help researchers understand structure-activity relationships and develop compounds with improved properties.
Hope this deep dive was what you were looking for. Anything else you need explored?
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c33-26(31-14-16-36-17-15-31)19-32-18-24(23-8-4-5-9-25(23)32)27(34)28(35)30-22-12-10-21(11-13-22)29-20-6-2-1-3-7-20/h1-13,18,29H,14-17,19H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORGVRUOIJKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2439531.png)
![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)
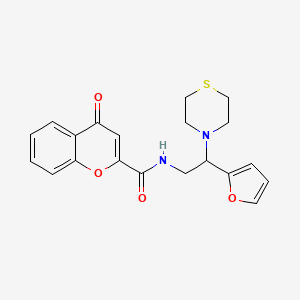
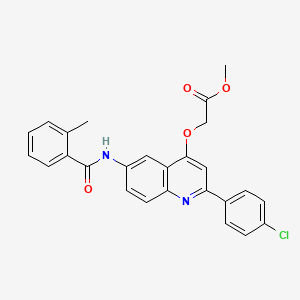
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2439537.png)
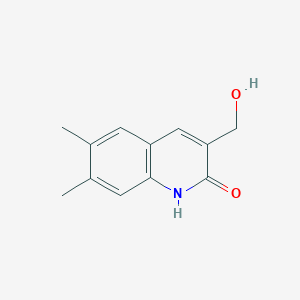
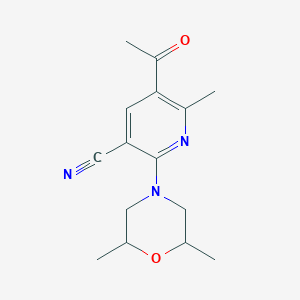
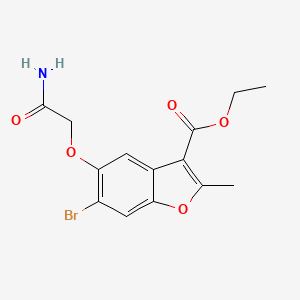
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide](/img/structure/B2439545.png)
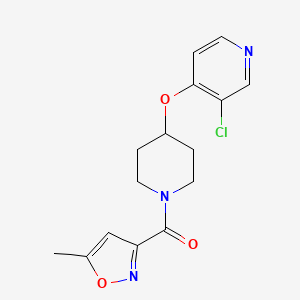
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2439549.png)

![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)
